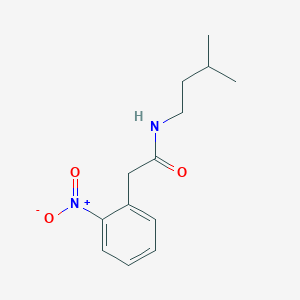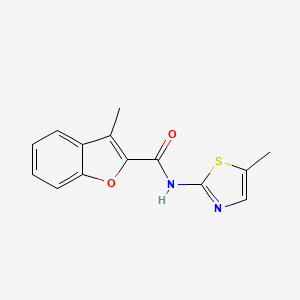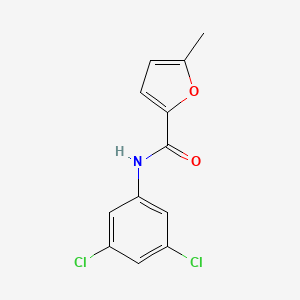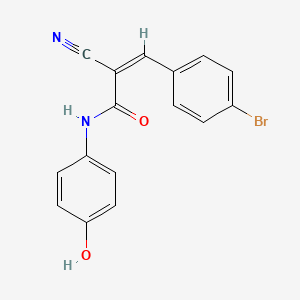![molecular formula C17H16N2O2S2 B5767786 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole, also known as PFT-α, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PFT-α has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases.
作用機序
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα inhibits p53-mediated apoptosis by binding to the p53 DNA-binding domain and preventing its transcriptional activity. This results in the downregulation of pro-apoptotic genes and the upregulation of anti-apoptotic genes, leading to cell survival. This compoundα has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compoundα has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compoundα has been shown to enhance the efficacy of chemotherapy by reducing apoptosis in normal cells and increasing apoptosis in cancer cells. In ischemic injury, this compoundα has been shown to reduce infarct size and improve functional recovery by reducing oxidative stress and inflammation. In neurodegenerative diseases, this compoundα has been shown to protect against neurotoxicity and improve cognitive function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in lab experiments is its high potency and specificity. This compoundα has been shown to inhibit p53-mediated apoptosis at nanomolar concentrations, making it a valuable tool for studying the role of p53 in various disease models. However, one of the limitations of using this compoundα is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research. One area of interest is the development of more potent and selective p53 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of this compoundα in other disease models, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of this compoundα is also an area of interest for future research.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compoundα has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. This compoundα has various biochemical and physiological effects in different disease models and has advantages and limitations for lab experiments. There are several future directions for this compoundα research, including the development of more potent and selective p53 inhibitors, investigation of the role of this compoundα in other disease models, and the development of novel drug delivery systems.
合成法
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by a reaction with pyrrolidine and a final cyclization step. The purity of the final product can be achieved through recrystallization and purification using various chromatography techniques.
科学的研究の応用
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been extensively studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. In cancer research, this compoundα has been shown to inhibit p53-mediated apoptosis and enhance the efficacy of chemotherapy in various cancer cell lines. In ischemic injury, this compoundα has been shown to reduce cell death and improve functional recovery in animal models of stroke and myocardial infarction. In neurodegenerative diseases, this compoundα has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,19-11-3-4-12-19)14-9-7-13(8-10-14)17-18-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHUCDSLPUXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)



![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)


![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)